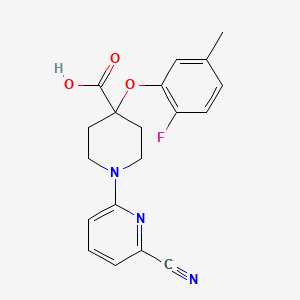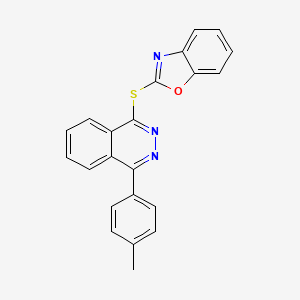
1-(6-cyanopyridin-2-yl)-4-(2-fluoro-5-methylphenoxy)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-cyanopyridin-2-yl)-4-(2-fluoro-5-methylphenoxy)piperidine-4-carboxylic acid, also known as CFPPCA, is a chemical compound used in scientific research. It is a piperidine derivative that has been shown to have potential therapeutic applications in various medical fields.
科学的研究の応用
1-(6-cyanopyridin-2-yl)-4-(2-fluoro-5-methylphenoxy)piperidine-4-carboxylic acid has been found to have potential therapeutic applications in various medical fields. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of the disease.
作用機序
The mechanism of action of 1-(6-cyanopyridin-2-yl)-4-(2-fluoro-5-methylphenoxy)piperidine-4-carboxylic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and to activate the nuclear factor kappa B (NF-κB) pathway, which plays a role in the regulation of immune responses.
Biochemical and Physiological Effects:
This compound has been found to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. In addition, this compound has been found to have antioxidant properties and to protect against oxidative stress-induced damage.
実験室実験の利点と制限
One advantage of using 1-(6-cyanopyridin-2-yl)-4-(2-fluoro-5-methylphenoxy)piperidine-4-carboxylic acid in lab experiments is that it has been shown to have low toxicity in animal models. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
将来の方向性
There are several future directions for research on 1-(6-cyanopyridin-2-yl)-4-(2-fluoro-5-methylphenoxy)piperidine-4-carboxylic acid. One area of interest is its potential use in the treatment of Alzheimer's disease. Further studies are needed to investigate its effects on amyloid-beta aggregation and to determine its potential as a therapeutic agent. Another area of interest is its anti-inflammatory and analgesic effects. More research is needed to investigate its mechanism of action and to determine its potential use in the treatment of inflammatory and pain-related conditions.
合成法
The synthesis of 1-(6-cyanopyridin-2-yl)-4-(2-fluoro-5-methylphenoxy)piperidine-4-carboxylic acid involves the reaction of 2-fluoro-5-methylphenol with 1-(6-bromopyridin-2-yl)piperidine-4-carboxylic acid in the presence of a base. The resulting intermediate is then reacted with cyanogen bromide to form this compound. This synthesis method has been described in detail in a research article published in the Journal of Organic Chemistry.
特性
IUPAC Name |
1-(6-cyanopyridin-2-yl)-4-(2-fluoro-5-methylphenoxy)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c1-13-5-6-15(20)16(11-13)26-19(18(24)25)7-9-23(10-8-19)17-4-2-3-14(12-21)22-17/h2-6,11H,7-10H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGMLTBKFYVDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OC2(CCN(CC2)C3=CC=CC(=N3)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[2-(2-oxo-1-piperidinyl)ethyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5413074.png)
![1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5413076.png)
![2-(1,3-benzodioxol-5-yl)-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}acetamide](/img/structure/B5413084.png)

![3-methoxy-4-[(2-methylbenzyl)oxy]benzamide](/img/structure/B5413102.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5413109.png)
![2-(4-chlorophenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}acetamide](/img/structure/B5413124.png)
![1-allyl-4-[2-(4-bromophenoxy)propanoyl]piperazine](/img/structure/B5413133.png)
![N-ethyl-5-[(2-fluorophenoxy)methyl]-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5413134.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5413141.png)
![4-(1H-imidazol-1-ylmethyl)-N-[1-(2-methylphenyl)ethyl]benzamide](/img/structure/B5413148.png)
![6-methoxy-3-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-indazole](/img/structure/B5413150.png)
![N-(2,6-dichlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5413156.png)
![4-[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]-4-oxobutanoic acid](/img/structure/B5413171.png)